

GID4 Pro/N-degron Interactions and Inhibition: A Technical Guide

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Compound of Interest

Compound Name: GID4 Ligand 1

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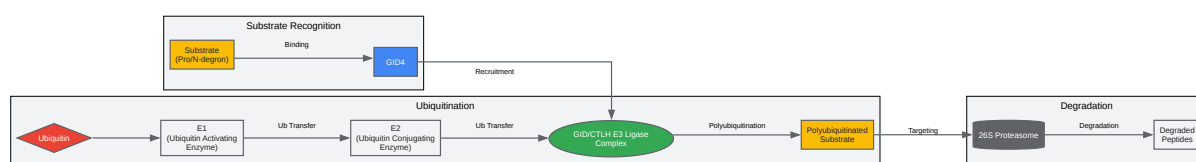
This technical guide provides an in-depth overview of the Glucose-Induced Degradation Protein 4 (GID4) and its role in the Pro/N-degron pathway, a crucial component of the ubiquitin-proteasome system. GID4, a substrate receptor of the GID/CTLH E3 ubiquitin ligase complex, is a key regulator of cellular processes through the targeted degradation of proteins bearing a proline at their N-terminus (Pro/N-degron).[1][2][3] This document details the molecular interactions, inhibition strategies, and experimental methodologies relevant to the study of GID4, serving as a comprehensive resource for researchers in academia and industry.

The GID4 Pro/N-degron Pathway: Mechanism of Action

The Pro/N-degron pathway is a specialized branch of the N-end rule pathway, which dictates the half-life of a protein based on its N-terminal amino acid.[3] In this pathway, GID4 functions as the primary recognition subunit within the larger GID (in yeast) or CTLH (in humans) E3 ubiquitin ligase complex.[4][5] The process begins with the recognition and binding of a Pro/N-degron on a substrate protein by GID4.[1][3] This interaction is highly specific, with the N-terminal proline fitting into a well-defined hydrophobic pocket within the GID4 protein.[1]

Upon substrate binding, the GID/CTLH complex facilitates the transfer of ubiquitin from an E2-conjugating enzyme to a lysine residue on the substrate.[4] This process is repeated to form a polyubiquitin chain, which acts as a signal for the 26S proteasome to recognize and degrade

the tagged protein.[1] The GID/CTLH complex is a multi-subunit assembly, with a core catalytic module and interchangeable substrate receptor subunits, allowing for the regulation of a diverse range of cellular substrates.[4][5]



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GID4 Pro/N-degron signaling pathway.

Quantitative Analysis of GID4 Interactions

The affinity of GID4 for its substrates and inhibitors is a critical parameter in understanding its function and for the development of targeted therapeutics. Various biophysical techniques have been employed to quantify these interactions, providing key data for structure-activity relationship (SAR) studies.

GID4-Peptide Interactions

Isothermal titration calorimetry (ITC) and fluorescence polarization (FP) are commonly used to measure the binding affinity (K_d) of Pro/N-degron-containing peptides to GID4. These studies have revealed a high affinity for peptides with the consensus sequence Pro-Gly-Leu-Trp.[6]

Peptide Sequence	Method	Binding Affinity (Kd)	Reference
PGLW	ITC	0.4 μ M	[7]
PGLWKS	FP	4.0 μ M	[1]
IGLW	ITC	1.9 μ M	[7]
FGLW	ITC	3.3 μ M	[7]

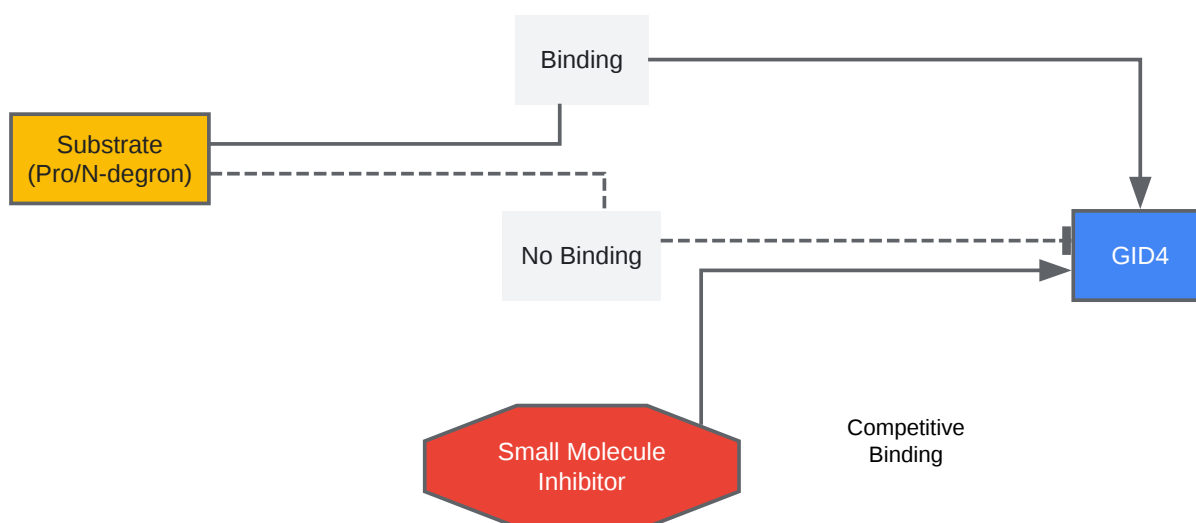
GID4-Inhibitor Interactions

The development of small molecule inhibitors targeting the substrate-binding pocket of GID4 is an active area of research. Techniques such as fragment-based screening, DNA-encoded library (DEL) screening, and structure-based drug design have led to the identification of potent GID4 binders.[8]

Compound	Method	Binding Affinity (Kd)	IC50	Reference
Compound 16	ITC	110 μ M	-	[8]
Compound 67	ITC	17 μ M	-	[8]
Compound 88	ITC	5.6 μ M	5.4 μ M (FP)	[1][8]
PFI-7	-	-	0.57 μ M (NanoBRET)	[9]
PFI-E3H1	-	-	2.5 μ M (NanoBRET)	[10]

Inhibition of GID4

Targeting GID4 with small molecule inhibitors presents a promising therapeutic strategy for diseases where the Pro/N-degron pathway is dysregulated. The primary approach involves the development of competitive inhibitors that occupy the Pro/N-degron binding pocket, thereby preventing substrate recognition and subsequent degradation.



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Competitive inhibition of GID4.

Fragment-based NMR and DNA-encoded library (DEL) screening have been successfully employed to identify initial hit compounds that bind to GID4.^{[7][8]} These hits are then optimized through structure-guided drug design, utilizing X-ray co-crystal structures of GID4 in complex with the inhibitors to improve their potency and selectivity.^[7] The efficacy of these inhibitors is further validated in cellular assays, such as NanoBRET, which measure the displacement of a fluorescently labeled tracer from GID4 in live cells.^{[9][10]}

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize GID4-ligand interactions and enzymatic activity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Protocol:

- Sample Preparation:

- Express and purify recombinant GID4 protein.
- Synthesize or purchase the peptide of interest.
- Dialyze both the protein and peptide against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
- Determine the accurate concentrations of the protein and peptide solutions.
- ITC Experiment:
 - Load the GID4 solution (e.g., 20-50 μ M) into the sample cell of the calorimeter.
 - Load the peptide solution (e.g., 200-500 μ M, typically 10-fold higher concentration than the protein) into the injection syringe.
 - Set the experimental temperature (e.g., 25°C).
 - Perform a series of injections (e.g., 20-30 injections of 1-2 μ L each) of the peptide into the protein solution, allowing the system to reach equilibrium between each injection.
 - As a control, perform a separate titration of the peptide into the buffer alone to determine the heat of dilution.
- Data Analysis:
 - Subtract the heat of dilution from the raw titration data.
 - Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the K_d , n , and ΔH .

In Vitro Ubiquitination Assay

This assay reconstitutes the ubiquitination cascade in a test tube to determine if a substrate is ubiquitinated by the GID/CTLH complex.

Protocol:

- Reaction Setup:

- In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT):
 - E1 activating enzyme (e.g., 100 nM)
 - E2 conjugating enzyme (e.g., UBE2H, 500 nM)
 - Reconstituted GID/CTLH complex (containing GID4)
 - Substrate protein with a Pro/N-degron
 - Ubiquitin (e.g., 10 μM)
 - ATP (e.g., 5 mM)
- Prepare a negative control reaction lacking ATP.
- Incubation:
 - Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).
- Analysis:
 - Stop the reaction by adding SDS-PAGE loading buffer.
 - Separate the reaction products by SDS-PAGE.
 - Perform a Western blot using an antibody specific to the substrate protein or an anti-ubiquitin antibody.
 - The appearance of higher molecular weight bands corresponding to the ubiquitinated substrate indicates a positive result.

Fluorescence Polarization (FP) Assay

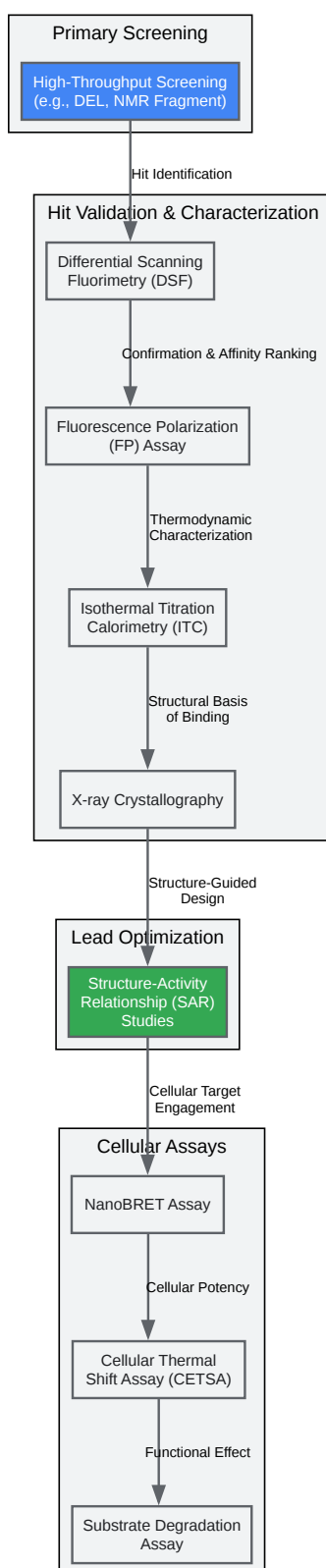
FP assays are used to measure the binding of a small fluorescently labeled molecule (tracer) to a larger protein. This is a powerful technique for high-throughput screening of inhibitors.

Protocol:

- Assay Development:
 - Synthesize a fluorescently labeled peptide tracer (e.g., PGLWKS-FITC).
 - Determine the optimal concentration of the tracer that gives a stable and robust fluorescence signal.
- Competition Assay:
 - In a microplate, add a fixed concentration of GID4 protein and the fluorescent tracer.
 - Add varying concentrations of the unlabeled competitor (inhibitor).
 - Incubate the plate to allow the binding to reach equilibrium.
- Measurement:
 - Measure the fluorescence polarization using a plate reader equipped with polarizing filters.
 - As the inhibitor displaces the tracer from GID4, the polarization of the tracer's fluorescence will decrease.
- Data Analysis:
 - Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of the inhibitor.

Experimental and Screening Workflows

The discovery and characterization of GID4 inhibitors often follow a systematic workflow, integrating various biophysical and cellular assays.



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Workflow for GID4 inhibitor discovery.

This workflow begins with high-throughput screening to identify initial hits. These hits are then validated and characterized using a suite of biophysical techniques to confirm binding and determine affinity. Promising compounds are further optimized through medicinal chemistry efforts guided by structural biology. Finally, the optimized leads are tested in cellular assays to assess their target engagement and functional effects on the Pro/N-degron pathway.

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